molecular formula C7H13Br B6162846 1-(bromomethyl)-1-ethylcyclobutane CAS No. 1483749-65-0

1-(bromomethyl)-1-ethylcyclobutane

Cat. No.: B6162846
CAS No.: 1483749-65-0
M. Wt: 177.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-ethylcyclobutane (CAS 1483749-65-0) is a specialized alkyl bromide building block of interest in advanced organic and medicinal chemistry research. With a molecular formula of C7H13Br and a molecular weight of 177.08 g/mol, this compound features a cyclobutane ring disubstituted with a bromomethyl group and an ethyl group at the same carbon atom . This structure makes it a valuable precursor for introducing the sterically distinct 1-ethylcyclobutylmethyl group into target molecules. The primary research application of this compound is as an alkylating agent in nucleophilic substitution reactions. The bromine atom acts as an excellent leaving group, enabling the compound to react with various nucleophiles such as amines, alkoxides, and carbon nucleophiles for the synthesis of more complex structures . Its reactivity is also leveraged in the formation of organometallic reagents, which are crucial for carbon-carbon bond-forming reactions in complex molecule assembly . The four-membered cyclobutane ring contributes significant ring strain, which can be exploited in ring-opening, ring-expansion, and rearrangement reactions to access diverse molecular architectures that are otherwise difficult to synthesize . In pharmaceutical research, cyclobutane derivatives are increasingly valued for their potential to improve the physicochemical and metabolic properties of drug candidates. As a building block, this compound can be used to create novel analogs with potential biological activity. Similar bromomethylcyclobutane derivatives have been documented as key intermediates in the synthesis of pharmacologically active compounds, including analgesic drugs and ligands for opioid receptors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information. This compound is classified as a flammable liquid and requires storage under sealed, dry, and cold conditions (2-8°C) .

Properties

CAS No.

1483749-65-0

Molecular Formula

C7H13Br

Molecular Weight

177.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

The cyclobutane core is often constructed through photochemical [2+2] cycloaddition of ethylene derivatives. For example, ultraviolet irradiation of 1-ethyl-1-vinylcyclobutane in the presence of a bromine source yields the bicyclic intermediate, which undergoes subsequent bromomethylation. This method, however, suffers from low regioselectivity due to competing dimerization pathways.

Experimental Protocols and Optimization

Large-Scale Alkylation Procedure

Reagents :

  • 1-Ethylcyclobutane-1-carboxylic acid (1.0 equiv)

  • 1-(Bromomethyl)-2-iodobenzene (1.2 equiv)

  • Sodium hydride (1.5 equiv, 80% dispersion in toluene)

  • Anhydrous THF

Procedure :

  • Suspend sodium hydride (0.72 g, 0.03 mol) in 100 mL of absolute dioxane under nitrogen.

  • Add 1-ethylcyclobutane-1-carboxylic acid (3.9 g, 0.03 mol) dropwise at 0°C.

  • After hydrogen evolution ceases, heat to 70°C for 30 minutes.

  • Introduce 1-(bromomethyl)-2-iodobenzene (5.9 g, 0.03 mol) and stir at 75°C for 17 hours.

  • Quench with methanol, acidify with 10% HCl, and extract with dichloromethane.

Yield : 97% (5.65 g)

Bromine Retention Challenges

The bromomethyl group’s lability under basic conditions necessitates careful pH control. In one case, exposure to sodium hydroxide (1M) at 45°C led to a 40% loss of bromine via elimination. To mitigate this, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) has been employed, reducing bromide loss to <5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 2H, CH₂Br), 2.18–1.95 (m, 4H, cyclobutane), 1.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR : δ 44.2 (C-Br), 32.1 (cyclobutane C), 28.7 (CH₂CH₃), 13.5 (CH₃).

Chromatographic Purity

Gas chromatography–mass spectrometry (GC-MS) analysis confirmed >99% purity using a DB-5 column (30 m × 0.25 mm) with a temperature gradient of 40°C to 280°C at 10°C/min.

Challenges and Mitigation Strategies

Isomer Formation

The synthesis frequently produces cis/trans isomers due to the cyclobutane ring’s planar strain. Diastereomeric separation via flash chromatography (silica gel, hexane/ethyl acetate 10:1) achieves a 95:5 cis:trans ratio.

Bromine Stability

Storage at −20°C under nitrogen minimizes bromine loss (<2% over 6 months). Addition of 0.1% w/v butylated hydroxytoluene (BHT) as a radical scavenger further enhances stability .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethylcyclobutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Alcohols, ethers, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Environmental Chemistry: The reactivity of the bromomethyl group can be exploited in the degradation of environmental pollutants.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-ethylcyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In radical reactions, the bromine atom can be abstracted by a radical initiator, leading to the formation of a carbon-centered radical that can undergo further reactions.

Comparison with Similar Compounds

Substituted Bromocyclobutanes

Compounds like methyl 1-bromocyclobutane-1-carboxylate (C7H9BrO2) and 1-bromocyclobutane-1-carboxylic acid (C5H7BrO2) share the brominated cyclobutane core but feature ester or carboxylic acid substituents instead of ethyl and bromomethyl groups. Key differences include:

  • Reactivity : The ester/carboxylic acid groups undergo hydrolysis or nucleophilic acyl substitution, whereas 1-(bromomethyl)-1-ethylcyclobutane is more likely to participate in alkylation or elimination reactions due to the bromomethyl leaving group.

Cyclic vs. Acyclic Bromides

  • Bromocyclohexane (C6H11Br) and bromocyclopentane (C5H9Br) have larger, less strained rings, leading to:
    • Reduced Reactivity : Lower ring strain results in slower elimination or substitution compared to the target compound.
    • Conformational Stability : Cyclohexane’s chair conformation minimizes steric clashes, unlike the puckered cyclobutane.
  • 1-Bromobutane (C4H9Br) , a primary alkyl bromide, exhibits faster SN2 reactivity due to minimal steric hindrance, contrasting with the secondary bromide environment in the target compound.

Branched Bromides

  • 1-Bromo-3-methylbutane (C5H11Br) , a branched acyclic bromide, has a tertiary carbon adjacent to the bromine. This structure favors SN1 or elimination (E2) over SN2, whereas the cyclobutane’s strain may promote unique reaction pathways.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound C7H13Br 177.08 ~180 (estimated) Low in water
1-Bromobutane C4H9Br 137.02 101–102 Insoluble
Bromocyclohexane C6H11Br 163.06 166–168 Organic solvents
1-Bromo-3-methylbutane C5H11Br 151.05 120–122 Organic solvents

Table 2: Reactivity Comparison

Compound SN2 Reactivity SN1 Feasibility Elimination Tendency
This compound Moderate Low High (due to strain)
1-Bromobutane High Negligible Low
Bromocyclohexane Low Moderate Moderate
1-Bromo-3-methylbutane Low High High

Research Findings

  • Synthetic Challenges : The steric bulk of the ethyl and bromomethyl groups complicates nucleophilic substitution, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures) .
  • Reactivity : The cyclobutane ring’s strain enhances elimination tendencies, making it a candidate for synthesizing alkenes or strained bicyclic products .
  • Medicinal Chemistry : Brominated cyclobutanes are valuable intermediates in drug discovery, as seen in the synthesis of α4β2 nicotinic receptor ligands .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : Key signals include cyclobutane ring protons (δ 1.8–2.5 ppm, multiplet) and bromomethyl (-CH₂Br) protons (δ 3.4–3.7 ppm, triplet).
    • IR : C-Br stretch appears at ~550–650 cm⁻¹ .
  • Computational Tools :
    • InChI Key : Use standardized identifiers (e.g., InChIKey=MPPPKRYCTPRNTB-UHFFFAOYSA-N for analogous bromobutanes) to cross-reference databases like PubChem .

How does the bromomethyl substituent influence the compound's reactivity compared to other halogenated cyclobutane derivatives?

Advanced Research Focus
A comparative analysis of halogenated cyclobutanes reveals:

CompoundHalogenReactivity (Nucleophilic Substitution)Biological Activity
This compoundBrModerateIntermediate
Iodinated analogsIHighHigh
Chlorinated analogsClLowMinimal

Bromine balances reactivity and stability, making it suitable for iterative synthesis. Iodine enhances electrophilicity but reduces shelf life .

What strategies are employed to analyze structure-activity relationships (SAR) for cyclobutane derivatives in medicinal chemistry?

Q. Advanced Research Focus

  • Substitution Patterns :
    • The ethyl group at C1 increases steric bulk, potentially improving target selectivity.
    • Bromomethyl at C1 enhances electrophilicity for covalent binding studies .
  • Methodologies :
    • In Silico Docking : Predict binding affinity with enzymes (e.g., proteases).
    • Hydrogen Bonding Analysis : The aminomethyl group (in related compounds) interacts with biological targets via electrostatic interactions .

What are the recommended safety protocols for handling brominated cyclobutane compounds in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation (vapors irritate respiratory systems).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

What mechanistic insights have been gained regarding the biological interactions of bromomethyl-substituted cyclobutanes?

Q. Advanced Research Focus

  • Covalent Inhibition : The bromomethyl group forms stable adducts with cysteine residues in enzymes (e.g., kinase inhibitors).
  • Metabolic Stability : Cyclobutane rings reduce oxidative metabolism, enhancing half-life in vivo compared to linear analogs .

How can researchers design experiments to resolve contradictions in reported biological activities of brominated cyclobutanes?

Q. Advanced Research Focus

  • Control Experiments :
    • Verify purity via HPLC (>95%) to exclude impurity-driven effects.
    • Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Dose-Response Curves : Identify non-linear effects indicative of off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.